molecular formula C6H10NaO3 B132116 Sodium 3-methyl-2-oxopentanoate CAS No. 3715-31-9

Sodium 3-methyl-2-oxopentanoate

Cat. No.: B132116
CAS No.: 3715-31-9
M. Wt: 153.13 g/mol
InChI Key: LSKAADIYBXCGAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxopentanoate can be synthesized through the reaction of 3-methyl-2-oxopentanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-methyl-2-oxopentanoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize production costs .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methyl-2-oxopentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different chemical synthesis processes .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of sodium 3-methyl-2-oxopentanoate involves its interaction with various molecular targets and pathways. One key target is the alpha-ketoglutarate dehydrogenase complex, a mitochondrial enzyme involved in the tricarboxylic acid cycle (TCA cycle). Inhibition of this enzyme by this compound can alter mitochondrial function and cellular calcium regulation, which is significant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

  • 2-Keto-3-methylvaleric acid
  • Ketoisoleucine sodium salt

Comparison: Sodium 3-methyl-2-oxopentanoate is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it has distinct applications in chemical synthesis and biological research. Its ability to inhibit the alpha-ketoglutarate dehydrogenase complex sets it apart from other related compounds .

Properties

CAS No.

3715-31-9

Molecular Formula

C6H10NaO3

Molecular Weight

153.13 g/mol

IUPAC Name

sodium;3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);

InChI Key

LSKAADIYBXCGAP-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]

SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]

Canonical SMILES

CCC(C)C(=O)C(=O)O.[Na]

66872-74-0
3715-31-9

physical_description

White powder;  slight fruity aroma

Related CAS

1460-34-0 (Parent)

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

2-Oxo-3-methylpentanoic Acid Sodium Salt;  3-Methyl-2-oxopentanoic Acid Sodium Salt;  Sodium 3-methyl-2-oxopentanoate;  Sodium 3-methyl-2-oxovalerate;  Sodium α-Keto-β-methylvalerate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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